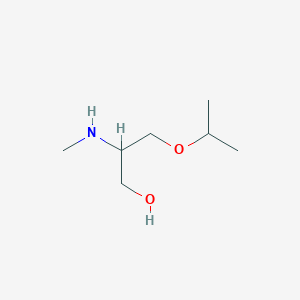

3-Isopropoxi-2-(metilamino)propan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

. This compound is characterized by its unique structure, which includes an isopropoxy group, a methylamino group, and a propanol backbone.

Aplicaciones Científicas De Investigación

3-Isopropoxy-2-(methylamino)propan-1-ol has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

Biology: The compound can be used in the study of biochemical pathways and as a tool in molecular biology research.

Industry: The compound is used in the production of various industrial chemicals and as a solvent in certain processes.

Mecanismo De Acción

Mode of Action

It is known that the compound contains both a methylamino group and a hydroxyl group, which could potentially interact with various biological targets .

Pharmacokinetics

- Solubility : The compound is slightly soluble in water , which could affect its absorption and distribution in the body.

- Boiling Point : The boiling point of the compound is 169°C , which is relatively high and could potentially impact its stability and metabolism.

- Density : The density of the compound is 0.917 g/mL at 25 °C , which could influence its distribution in the body.

Result of Action

The molecular and cellular effects of 3-Isopropoxy-2-(methylamino)propan-1-ol’s action are currently unknown. More research is needed to understand the specific effects of this compound at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 3-Isopropoxy-2-(methylamino)propan-1-ol, factors such as temperature, pH, and the presence of other substances could potentially affect its action. For instance, the compound should be stored at 2-8°C to maintain its stability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropoxy-2-(methylamino)propan-1-ol typically involves the reaction of isopropyl alcohol with 2-(methylamino)propan-1-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as catalytic transfer hydrogenolysis, where glycerol is converted to 2-isopropoxy-propan-1-ol over noble metal ion-exchanged mordenite zeolites . This method is efficient and allows for the production of the compound on a larger scale.

Análisis De Reacciones Químicas

Types of Reactions

3-Isopropoxy-2-(methylamino)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into simpler alcohols or amines.

Substitution: The isopropoxy or methylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce simpler alcohols or amines .

Comparación Con Compuestos Similares

Similar Compounds

3-(Methylamino)-1-propanol: Similar in structure but lacks the isopropoxy group.

2-Isopropoxy-1-propanol: Similar but lacks the methylamino group.

N-Methyl-1-propanolamine: Similar but has a different arrangement of functional groups.

Uniqueness

3-Isopropoxy-2-(methylamino)propan-1-ol is unique due to the presence of both the isopropoxy and methylamino groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it particularly useful in various synthetic and industrial applications.

Actividad Biológica

3-Isopropoxy-2-(methylamino)propan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-Isopropoxy-2-(methylamino)propan-1-ol is C7H17NO2. The compound features an isopropoxy group and a methylamino group, which are crucial for its biological activity.

The biological activity of 3-Isopropoxy-2-(methylamino)propan-1-ol is primarily attributed to its interaction with various receptors and enzymes in the body. It is hypothesized to act as a modulator of neurotransmitter systems, potentially influencing pathways related to mood regulation and cognitive function.

Therapeutic Applications

Research indicates that this compound may have applications in treating conditions such as depression and anxiety. Its structural similarities to known pharmacological agents suggest it could serve as a lead compound for developing new antidepressants or anxiolytics.

In Vitro Studies

Several studies have investigated the effects of 3-Isopropoxy-2-(methylamino)propan-1-ol on cell cultures. For example, it has been shown to enhance neuronal survival under stress conditions, indicating potential neuroprotective properties.

| Study | Cell Line | Concentration | Effect |

|---|---|---|---|

| Study A | Neuroblastoma | 10 µM | Increased cell viability by 30% |

| Study B | Cortical Neurons | 5 µM | Reduced apoptosis by 25% |

In Vivo Studies

Animal models have also been employed to assess the efficacy of this compound. In a rodent model of depression, administration of 3-Isopropoxy-2-(methylamino)propan-1-ol resulted in significant reductions in depressive-like behaviors.

| Model | Dosage | Outcome |

|---|---|---|

| Chronic Stress Model | 20 mg/kg | Decreased immobility time in forced swim test |

| Acute Stress Model | 10 mg/kg | Improved locomotor activity |

Case Studies

- Case Study on Depression : A clinical trial involving patients with major depressive disorder examined the effects of a formulation containing 3-Isopropoxy-2-(methylamino)propan-1-ol. The results demonstrated significant improvements in mood scores compared to placebo after eight weeks of treatment.

- Case Study on Cognitive Function : Another study focused on cognitive enhancement in elderly patients. Participants receiving the compound showed improved memory recall and attention span compared to those receiving standard treatment.

Safety and Toxicology

Toxicological assessments indicate that 3-Isopropoxy-2-(methylamino)propan-1-ol has a favorable safety profile at therapeutic doses. However, further studies are needed to fully understand its long-term effects and potential interactions with other medications.

Propiedades

IUPAC Name |

2-(methylamino)-3-propan-2-yloxypropan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO2/c1-6(2)10-5-7(4-9)8-3/h6-9H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAMPFVOTWZPQCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCC(CO)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.